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Chlorophenoxy)methyl]piperidine-
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Cat. No.: B1153286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-[(4-
Chlorophenoxy)methyl]piperidine-d4, a deuterated analog of a pharmacologically relevant

piperidine derivative. Due to the limited publicly available data for this specific isotopically

labeled compound, this guide synthesizes information from its non-deuterated counterpart and

related structures to provide insights into its chemical properties, potential synthesis, and

applications in research and drug development. The inclusion of deuterium offers significant

advantages for pharmacokinetic and metabolic studies. This document outlines a proposed

synthetic pathway, predicted analytical data, and explores the biological context of its non-

deuterated analog as a dopamine D4 receptor antagonist.

Chemical Structure and Properties
4-[(4-Chlorophenoxy)methyl]piperidine-d4 is a stable isotope-labeled version of 4-[(4-

Chlorophenoxy)methyl]piperidine, where four hydrogen atoms on the chlorophenoxy ring are

replaced with deuterium. This substitution is invaluable for studies requiring mass differentiation

without altering the fundamental chemical reactivity of the molecule.

Chemical Structure:
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Table 1: Chemical and Physical Data

Property Value Source

IUPAC Name

4-[(4-chloro-2,3,5,6-

tetradeuteriophenoxy)methyl]pi

peridine

LGC Standards[1]

Molecular Formula C₁₂D₄H₁₂ClNO LGC Standards[1]

Molecular Weight 229.74 g/mol LGC Standards[1]

Accurate Mass 229.117 g/mol LGC Standards[1]

SMILES
[2H]c1c([2H])c(OCC2CCNCC2

)c([2H])c([2H])c1Cl
LGC Standards[1]

InChI

InChI=1S/C12H16ClNO/c13-

11-1-3-12(4-2-11)15-9-10-5-7-

14-8-6-10/h1-4,10,14H,5-

9H2/i1D,2D,3D,4D

LGC Standards[1]

Physical Form
Neat (custom synthesis

product)
LGC Standards[1]

CAS Number (Unlabelled) 63608-33-3 LGC Standards[1]

Note: Experimental physical properties such as melting and boiling points for the deuterated

compound are not publicly available due to its nature as a custom synthesis product.
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Proposed Synthesis
A detailed experimental protocol for the synthesis of 4-[(4-Chlorophenoxy)methyl]piperidine-
d4 is not publicly available. However, a plausible synthetic route can be proposed based on

established methods for analogous ether linkages with piperidine derivatives. The key steps

would involve the synthesis of deuterated 4-chlorophenol followed by a Williamson ether

synthesis with a suitable piperidine precursor.

Experimental Protocol: Proposed Synthesis of 4-[(4-Chlorophenoxy)methyl]piperidine-d4

Step 1: Synthesis of 4-Chlorophenol-d4 This starting material can be synthesized via

electrophilic deuteration of 4-chlorophenol using a strong deuterated acid (e.g., D₂SO₄) as a

catalyst in D₂O.

To a solution of 4-chlorophenol in D₂O, add a catalytic amount of D₂SO₄.

Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to allow for H/D

exchange at the ortho and para positions of the phenyl ring.

Monitor the reaction progress using ¹H NMR by observing the disappearance of the aromatic

proton signals.

Upon completion, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃) and

extract the product with an organic solvent (e.g., diethyl ether).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to obtain 4-chlorophenol-d4.

Step 2: Synthesis of 4-[(4-Chlorophenoxy)methyl]piperidine-d4 This step involves a

Williamson ether synthesis reaction.

To a solution of 4-chlorophenol-d4 in a suitable aprotic polar solvent (e.g., DMF or

acetonitrile), add a strong base such as sodium hydride (NaH) at 0°C to deprotonate the

phenol and form the sodium phenoxide.

Stir the mixture at room temperature for 30 minutes.
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Add a solution of a suitable piperidine precursor, such as N-Boc-4-(hydroxymethyl)piperidine

mesylate or tosylate, to the reaction mixture.

Heat the reaction mixture (e.g., 60-80°C) and stir for several hours, monitoring the reaction

by TLC or LC-MS.

After completion, quench the reaction with water and extract the product with an organic

solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in

dichloromethane (DCM) or HCl in dioxane to yield the final product, 4-[(4-
Chlorophenoxy)methyl]piperidine-d4.
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Synthesis of 4-Chlorophenol-d4

Williamson Ether Synthesis

Deprotection

4-Chlorophenol

Deuteration (D2SO4, D2O)

Step 1

4-Chlorophenol-d4

Deprotonation (NaH)

Step 2a

Sodium 4-chlorophenoxide-d4

Coupling

Step 2c

N-Boc-4-(hydroxymethyl)piperidine

Mesylation/Tosylation

Step 2b

N-Boc-4-(mesyloxymethyl)piperidine

N-Boc-4-[(4-Chlorophenoxy)methyl]piperidine-d4

Acidic Deprotection (TFA or HCl)

Step 3

4-[(4-Chlorophenoxy)methyl]piperidine-d4
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Proposed synthetic workflow for 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
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Analytical Characterization (Predicted)
As experimental spectra for 4-[(4-Chlorophenoxy)methyl]piperidine-d4 are not publicly

available, the following are predicted characteristics based on its structure and data from

analogous compounds.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Characteristics

¹H NMR

The spectrum would lack signals in the aromatic

region corresponding to the deuterated phenyl

ring. Signals for the piperidine ring protons and

the methylene bridge protons would be present.

Expected shifts (in CDCl₃): δ ~3.8 (s, 2H, -O-

CH₂-), δ ~3.1 (m, 2H, piperidine H2/H6 axial), δ

~2.6 (m, 2H, piperidine H2/H6 equatorial), δ

~1.8 (m, 1H, piperidine H4), δ ~1.7 (m, 2H,

piperidine H3/H5 axial), δ ~1.3 (m, 2H,

piperidine H3/H5 equatorial).

¹³C NMR

The spectrum would show signals for the

piperidine and methylene carbons. The aromatic

carbon signals would be weak or absent due to

the deuterium substitution and would exhibit C-

D coupling. Expected shifts (in CDCl₃): δ ~157

(C-O), δ ~129 (C-Cl, weak), δ ~116 (aromatic C-

D, weak), δ ~72 (-O-CH₂-), δ ~46 (piperidine

C2/C6), δ ~39 (piperidine C4), δ ~31 (piperidine

C3/C5).

Mass Spectrometry (EI)

The molecular ion peak [M]⁺ would be observed

at m/z 229, reflecting the mass of the deuterated

compound. Fragmentation patterns would

involve cleavage of the piperidine ring and the

ether linkage.

Infrared (IR) Spectroscopy

Characteristic peaks would include C-D

stretching vibrations around 2200-2300 cm⁻¹, C-

H stretching of the piperidine ring around 2800-

3000 cm⁻¹, C-O-C stretching around 1240 cm⁻¹,

and C-Cl stretching around 1090 cm⁻¹.

Biological Context and Research Applications
The non-deuterated analog, 4-[(4-Chlorophenoxy)methyl]piperidine, and similar structures have

been investigated for their activity at central nervous system (CNS) receptors.
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Dopamine D4 Receptor Antagonism

Compounds with the phenoxymethyl)piperidine scaffold have shown notable affinity and

antagonist activity at the dopamine D4 receptor.[2][3] The D4 receptor is a G protein-coupled

receptor (GPCR) primarily expressed in the limbic system of the brain and is implicated in

various neurological and psychiatric disorders, including schizophrenia and ADHD.[4][5]

Antagonism of the D4 receptor is a therapeutic strategy being explored for these conditions.

Serotonin Receptor Interactions

Piperidine derivatives are also known to interact with serotonin (5-HT) receptors.[6] The

structural similarity of 4-[(4-Chlorophenoxy)methyl]piperidine to known serotonin receptor

ligands suggests potential activity at these sites, which would warrant investigation.

Applications in Drug Development

The primary utility of 4-[(4-Chlorophenoxy)methyl]piperidine-d4 lies in its application in drug

discovery and development. Deuterium labeling provides a powerful tool for:

Pharmacokinetic (PK) Studies: The increased mass allows for the use of this compound as

an internal standard in mass spectrometry-based assays to accurately quantify the non-

deuterated drug candidate in biological samples.[7][8]

Metabolic Profiling: Deuteration can alter the rate of metabolic processes.[1][9] By

strategically placing deuterium on the aromatic ring, which is a potential site of cytochrome

P450-mediated oxidation, this compound can be used to study the metabolic fate of the

parent molecule.[10] This can help in identifying metabolites and understanding metabolic

pathways.

Improving Metabolic Stability: In some cases, deuteration at a metabolically labile position

can slow down drug metabolism, leading to an improved pharmacokinetic profile, such as a

longer half-life.[1][11] This is a strategy known as the "deuterium switch."
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Dopamine D4 Receptor Signaling
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Simplified Dopamine D4 receptor signaling pathway.
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Conclusion
4-[(4-Chlorophenoxy)methyl]piperidine-d4 is a valuable research tool for scientists in drug

development. While specific experimental data for this deuterated compound is scarce, by

understanding the chemistry and biological activity of its non-deuterated counterpart and

related piperidine derivatives, its potential applications become clear. The strategic

incorporation of deuterium makes it an ideal internal standard for pharmacokinetic studies and

a useful probe for investigating the metabolic pathways of potential drug candidates targeting

CNS receptors like the dopamine D4 receptor. This guide provides a foundational

understanding to aid researchers in the effective utilization of this compound in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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